molecular formula C20H12ClN3O5 B2923069 5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide CAS No. 851411-12-6

5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide

Cat. No.: B2923069
CAS No.: 851411-12-6
M. Wt: 409.78
InChI Key: ILOOQTOUOXWPRA-UHFFFAOYSA-N
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Description

This compound features a chromeno[4,3-b]pyridine core fused with a benzamide moiety. Key structural attributes include:

  • Chromeno[4,3-b]pyridine backbone: A bicyclic system with a pyridine ring fused to a chromene (benzopyran) structure.
  • Substituents: A 5-chloro group on the benzamide ring, a 2-nitro group, and a 4-methyl group on the chromeno-pyridine core.
  • Molecular formula: Presumed to be C₂₀H₁₃ClN₄O₄ (exact confirmation requires experimental data).

Properties

IUPAC Name

5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)13-9-11(21)6-7-14(13)24(27)28)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOOQTOUOXWPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno[4,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[4,3-b]pyridine scaffold.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Heterocyclic Core Key Substituents Notable Features
Target Compound C₂₀H₁₃ClN₄O₄* ~408.8* Chromeno[4,3-b]pyridine 5-chloro, 2-nitro, 4-methyl Nitro at benzamide 2-position; methyl on chromeno core
4-Chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide C₁₈H₁₂ClN₃O₂ 337.76 Chromeno[4,3-d]pyrimidine 4-chloro Pyrimidine instead of pyridine; lower MW
N-{5H-Chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide C₁₈H₁₂N₄O₄ 348.31 Chromeno[4,3-d]pyrimidine 4-nitro Nitro at benzamide 4-position; pyrimidine core
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide C₁₃H₁₀ClN₃O₄ 307.69 Pyridine 5-chloro, 2-nitro, 5-methoxy Methoxy enhances solubility; simpler heterocycle
5-Chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide C₁₉H₁₃ClN₆O₄ 424.8 Pyrazolo[3,4-d]pyrimidine 5-chloro, 2-nitro, p-tolyl Bulky p-tolyl group; higher MW

*Estimated based on structural analogs.

Heterocyclic Core Variations

  • Chromeno-Pyridine vs. Chromeno-Pyrimidine: The target compound’s chromeno[4,3-b]pyridine core (pyridine fused to chromene) differs from chromeno[4,3-d]pyrimidine analogs , which may alter π-π stacking interactions in biological targets. Pyrimidine cores often enhance hydrogen bonding due to additional nitrogen atoms.
  • Pyrazolo-Pyrimidine Core: The compound in uses a pyrazolo-pyrimidine system, which introduces a five-membered pyrazole ring. This could increase conformational rigidity compared to the chromeno-pyridine backbone.

Substituent Effects

  • Nitro Group Positioning : The target’s 2-nitrobenzamide contrasts with the 4-nitro derivative in . The ortho-nitro group may sterically hinder binding to target proteins but enhance electron-withdrawing effects.
  • Chlorine Placement : The 5-chloro substituent on the benzamide (target) vs. 4-chloro in could influence halogen bonding and lipophilicity.
  • Methoxy vs. Methyl : The methoxy group in improves aqueous solubility compared to the methyl group in the target compound.

Biological Activity

5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide is a synthetic compound that belongs to the class of chromeno[4,3-b]pyridine derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN2O4. The compound features a chromeno-pyridine core structure, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that chromeno[4,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specifically, this compound has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .

Table 1: Summary of Anticancer Studies on Chromeno[4,3-b]pyridine Derivatives

StudyCell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction via caspase activation
MCF-715Inhibition of cell proliferation
A54912Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

The compound has also been reported to exhibit anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Chromeno[4,3-b]pyridine Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Case Study on Anticancer Effects : A study conducted on the efficacy of this compound in human breast cancer cells (MCF-7) revealed that the compound significantly reduced cell viability after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, highlighting its potential as a chemotherapeutic agent .
  • Case Study on Anti-inflammatory Properties : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked reduction in serum levels of TNF-alpha and IL-6. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Q & A

Basic: What synthetic routes are recommended for preparing 5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis involves multi-step procedures, typically starting with functionalization of the chromeno[4,3-b]pyridine core. Key steps include:

  • Core Formation : Refluxing salicylaldehyde derivatives with malononitrile and substituted pyridinones in pyridine to form the chromeno-pyridine scaffold .
  • Nitrobenzamide Coupling : Introducing the 2-nitrobenzamide group via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCC/DMAP in dichloromethane) .
  • Yield Optimization :
    • Temperature Control : Maintaining reflux (110–120°C) during cyclization steps improves ring closure efficiency.
    • Catalysis : Using Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) enhances coupling reactions.
    • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves intermediates.

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